molecular formula C10H12ClNO3 B1342594 4-Chloro-N,2-dimethoxy-N-methylbenzamide CAS No. 205320-02-1

4-Chloro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B1342594
CAS No.: 205320-02-1
M. Wt: 229.66 g/mol
InChI Key: FBQWJRHUICABKO-UHFFFAOYSA-N
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Description

4-Chloro-N,2-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position and two methoxy groups at the 2-position of the benzene ring, along with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,2-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Chloro-N,2-dimethoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

4-chloro-N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWJRHUICABKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596597
Record name 4-Chloro-N,2-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205320-02-1
Record name 4-Chloro-N,2-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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